α,β-[1,1'-D2]Trehalose α,β-[1,1'-D2]Trehalose
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206369
InChI:
SMILES:
Molecular Formula: C₁₂D₂H₂₀O₁₁
Molecular Weight: 344.3

α,β-[1,1'-D2]Trehalose

CAS No.:

Cat. No.: VC0206369

Molecular Formula: C₁₂D₂H₂₀O₁₁

Molecular Weight: 344.3

* For research use only. Not for human or veterinary use.

α,β-[1,1'-D2]Trehalose -

Specification

Molecular Formula C₁₂D₂H₂₀O₁₁
Molecular Weight 344.3

Introduction

Chemical Identity and Fundamental Properties

α,β-[1,1'-D2]Trehalose is a deuterium-labeled disaccharide variant of trehalose in which two glucose molecules are linked by a 1,1-glycosidic bond, with one glucose in the alpha configuration and the other in the beta configuration at their respective anomeric carbons. The compound features deuterium atoms specifically at the 1 and 1' positions, providing a distinct spectroscopic signature while maintaining the chemical behavior of the native molecule .

Basic Properties and Identifiers

PropertyValue
IUPAC Nameα-D-[1-²H]Glucopyranosyl-β-D-[1-²H]glucopyranoside
Common Namesα,β-[1,1'-D2]Trehalose, α,β-trehalose-1,1'-d2, Neotrehalose-1,1'-d2
Molecular FormulaC₁₂D₂H₂₀O₁₁
Molecular Weight344.3 g/mol
CAS Registry Number585-91-1 (unlabeled form)
Configurationα(1↔1)β glycosidic linkage with deuterium at C1 positions

The molecular structure of α,β-[1,1'-D2]Trehalose features the characteristic 1,1-glycosidic bond between two glucose units, but with the distinctive alpha and beta anomeric configurations that differentiate it from the more common α,α-trehalose isomer .

Structural Characteristics

Trehalose exists in three possible stereoisomeric forms: α,α-1,1-, α,β-1,1-, and β,β-1,1-trehalose. Among these, α,α-trehalose (also called mycose or tremalose) is the predominant form found in nature, while α,β-trehalose (neotrehalose) and β,β-trehalose (isotrehalose) are less common .

Comparative Structural Properties of Trehalose Isomers

IsomerConfigurationNatural OccurrenceNotable Characteristics
α,α-Trehaloseα(1↔1)αPredominant in natureHighly resistant to acid hydrolysis, stable at high temperatures
α,β-Trehalose (Neotrehalose)α(1↔1)βLess common, found in some honeyDifferent physical properties than α,α-trehalose
β,β-Trehalose (Isotrehalose)β(1↔1)βRarely isolated from natural sourcesFound in starch hydroisolates

The deuterium-labeled form, α,β-[1,1'-D2]Trehalose, maintains the same structural characteristics as its unlabeled counterpart but with deuterium atoms specifically positioned at the C1 anomeric carbons of both glucose units .

Spectroscopic Properties

The deuterium labeling at the anomeric positions of α,β-[1,1'-D2]Trehalose provides unique spectroscopic signatures that distinguish it from unlabeled trehalose variants, making it valuable for NMR studies and other spectroscopic applications.

Biological Functions and Applications

Research Applications of α,β-[1,1'-D2]Trehalose

The deuterium-labeled α,β-[1,1'-D2]Trehalose serves several important functions in biochemical and structural research:

  • Metabolic Tracing: The deuterium labels allow researchers to track the metabolic fate of trehalose in biological systems

  • Structural Studies: The labeled compound facilitates NMR and other spectroscopic investigations of trehalose interactions with proteins, membranes, and other biomolecules

  • Mechanistic Investigations: Deuterium labeling at the anomeric positions enables detailed studies of reaction mechanisms involving trehalose

  • Reference Standards: It serves as an analytical standard for identifying and quantifying trehalose in complex biological matrices

General Biological Significance of Trehalose

While the search results don't specify biological functions unique to α,β-trehalose isomers, trehalose in general plays crucial roles in various organisms:

  • Energy and Carbon Source: Trehalose serves as a source of energy and carbon in many organisms including bacteria, yeast, fungi, insects, and plants

  • Stress Protection: Trehalose protects proteins and cellular membranes from inactivation or denaturation caused by various stress conditions, including desiccation, dehydration, heat, cold, and oxidation

  • Signaling Molecule: In yeast and plants, trehalose can function as a signaling molecule to direct or control certain metabolic pathways

  • Cell Wall Structure: In mycobacteria and corynebacteria, trehalose forms an integral component of various glycolipids that are important cell wall structures, such as trehalose 6,6'-dimycolate (TDM) or "cord factor"

  • Bacterial Virulence: Trehalose metabolism has been linked to virulence in several bacterial pathogens, including Clostridioides difficile and Mycobacterium tuberculosis

SupplierCatalog NumberAvailable QuantitiesFormPurityIsotopic Enrichment
ClinivexRCLS149674Not specifiedNot specifiedNot specifiedNot specified
Omicron BiochemicalsTRE-0040.050g - 0.25gNot specifiedNot specifiedNot specified

Pricing information (from Omicron Biochemicals):

  • 0.050g: $430 USD

  • 0.10g: $720 USD

  • 0.25g: $1,430 USD

The compound is stable at room temperature for shipping unless otherwise specified, according to supplier information .

Analytical Methods and Characterization

Analytical methods for characterizing trehalose compounds typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and various chromatographic techniques.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about trehalose compounds. For trehalose in general:

  • ¹H NMR spectroscopy reveals the configuration of anomeric protons and hydroxyl groups, with characteristic chemical shifts and coupling constants

  • ¹³C NMR spectroscopy provides information about carbon framework and glycosidic linkage

  • 2D NMR techniques (COSY, HSQC, HMBC) help in complete structural assignment

For deuterium-labeled compounds like α,β-[1,1'-D2]Trehalose, ²H NMR spectroscopy can provide direct information about the labeled positions .

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